5-(2-Bromo-6-fluoro-4-methylphenyl)thiazol-2-amine
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Overview
Description
5-(2-Bromo-6-fluoro-4-methylphenyl)thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with a bromo, fluoro, and methyl group on the phenyl ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromo-6-fluoro-4-methylphenyl)thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-6-fluoro-4-methylaniline with thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromo-6-fluoro-4-methylphenyl)thiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction can lead to different oxidation states of the thiazole ring .
Scientific Research Applications
5-(2-Bromo-6-fluoro-4-methylphenyl)thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-Bromo-6-fluoro-4-methylphenyl)thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-bromo-6-fluorobenzothiazole
- 4-(5-Bromo-2-methoxyphenyl)thiazol-2-amine
- 4-Bromo-6-fluorobenzo[d]thiazol-2-amine
Uniqueness
5-(2-Bromo-6-fluoro-4-methylphenyl)thiazol-2-amine is unique due to its specific substitution pattern on the phenyl ring, which can lead to distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
Molecular Formula |
C10H8BrFN2S |
---|---|
Molecular Weight |
287.15 g/mol |
IUPAC Name |
5-(2-bromo-6-fluoro-4-methylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H8BrFN2S/c1-5-2-6(11)9(7(12)3-5)8-4-14-10(13)15-8/h2-4H,1H3,(H2,13,14) |
InChI Key |
CDHCCBGBFUIHPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)C2=CN=C(S2)N)F |
Origin of Product |
United States |
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